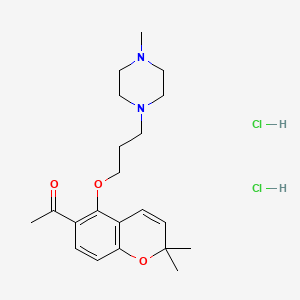
Ethanone, 1-(2,2-dimethyl-5-(3-(4-methyl-1-piperazinyl)propoxy)-2H-benzopyran-6-yl)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1-(2,2-dimethyl-5-(3-(4-methyl-1-piperazinyl)propoxy)-2H-benzopyran-6-yl)-, dihydrochloride is a complex organic compound with a unique structure that combines elements of benzopyran and piperazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(2,2-dimethyl-5-(3-(4-methyl-1-piperazinyl)propoxy)-2H-benzopyran-6-yl)-, dihydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzopyran Core: This can be achieved through cyclization reactions involving phenolic compounds and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Piperazine Moiety: This step involves the reaction of the benzopyran intermediate with a piperazine derivative, often facilitated by nucleophilic substitution reactions.
Final Assembly and Purification: The final product is obtained by combining the intermediate compounds under controlled conditions, followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification methods to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(2,2-dimethyl-5-(3-(4-methyl-1-piperazinyl)propoxy)-2H-benzopyran-6-yl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, typically using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule, using reagents like halides or organometallic compounds.
Common Reagents and Conditions
The reactions mentioned above typically require specific reagents and conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halides, organometallic reagents, or other nucleophiles/electrophiles under appropriate conditions (e.g., temperature, solvent).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as alkyl, aryl, or halogen substituents.
Scientific Research Applications
Ethanone, 1-(2,2-dimethyl-5-(3-(4-methyl-1-piperazinyl)propoxy)-2H-benzopyran-6-yl)-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cardiovascular conditions.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Ethanone, 1-(2,2-dimethyl-5-(3-(4-methyl-1-piperazinyl)propoxy)-2H-benzopyran-6-yl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to, leading to a biological effect.
Pathways Involved: The compound may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Ethanone, 1-(2,2-dimethyl-5-(3-(4-methyl-1-piperazinyl)propoxy)-2H-benzopyran-6-yl)-, dihydrochloride can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other benzopyran derivatives, piperazine-containing compounds, or molecules with similar functional groups.
Uniqueness: The specific combination of benzopyran and piperazine moieties, along with the unique substitution pattern, distinguishes this compound from others. Its unique structure may confer specific biological activities or chemical reactivity that are not observed in similar compounds.
Properties
CAS No. |
148711-88-0 |
|---|---|
Molecular Formula |
C21H32Cl2N2O3 |
Molecular Weight |
431.4 g/mol |
IUPAC Name |
1-[2,2-dimethyl-5-[3-(4-methylpiperazin-1-yl)propoxy]chromen-6-yl]ethanone;dihydrochloride |
InChI |
InChI=1S/C21H30N2O3.2ClH/c1-16(24)17-6-7-19-18(8-9-21(2,3)26-19)20(17)25-15-5-10-23-13-11-22(4)12-14-23;;/h6-9H,5,10-15H2,1-4H3;2*1H |
InChI Key |
ICBOZBXCROCBKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C2=C(C=C1)OC(C=C2)(C)C)OCCCN3CCN(CC3)C.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


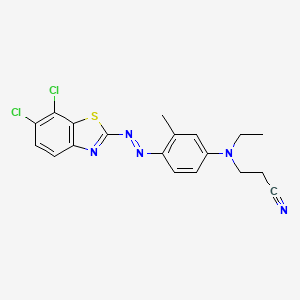
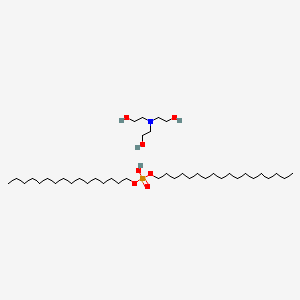
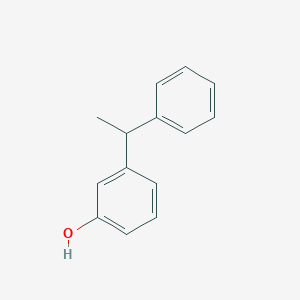
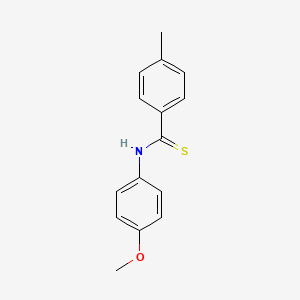
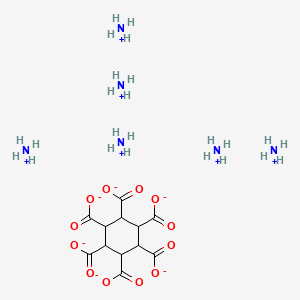

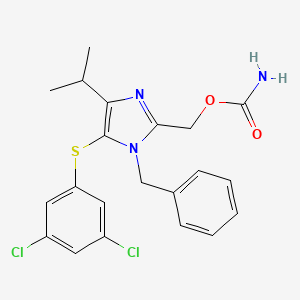
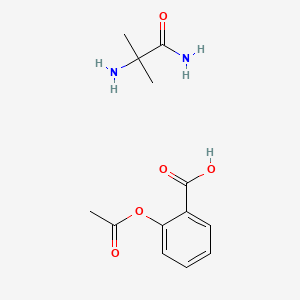

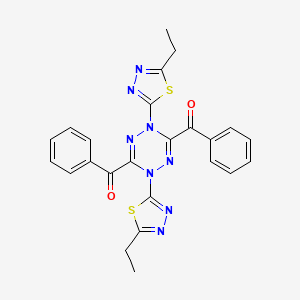
![2-(3-Methoxyphenyl)pyrazolo[1,5-A]quinoline](/img/structure/B15181191.png)



